1-Decyl-3H-imidazole-2-thione
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Overview
Description
1-Decyl-3H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazole-2-thiones. . The structure of this compound consists of an imidazole ring with a thione group at the 2-position and a decyl group at the 1-position.
Preparation Methods
The synthesis of 1-Decyl-3H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Decyl-3H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding imidazole.
Substitution: The compound can undergo alkylation, halogen addition, and other substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decyl-3H-imidazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Decyl-3H-imidazole-2-thione involves its interaction with molecular targets and pathways. The compound can coordinate with transition and main group metals, forming stable complexes that exhibit various biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
1-Decyl-3H-imidazole-2-thione can be compared with other imidazole-2-thiones, such as:
N,N-dimethylimidazol-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methimazole: A widely prescribed drug for hyperthyroidism, highlighting the potential pharmaceutical applications of imidazole-2-thiones.
1,3-dialkylimidazol-2-thiones: These compounds have different alkyl groups, affecting their properties and uses
Properties
CAS No. |
72816-74-1 |
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Molecular Formula |
C13H24N2S |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
3-decyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H24N2S/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13(15)16/h10,12H,2-9,11H2,1H3,(H,14,16) |
InChI Key |
JDIVIRKXRABDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=CNC1=S |
Origin of Product |
United States |
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